

An In-depth Technical Guide to the Physical Properties of Methyl 2-vinylnicotinate

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Compound of Interest

Compound Name: **Methyl 2-vinylnicotinate**

Cat. No.: **B173319**

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This technical guide provides a summary of the known physical properties of **Methyl 2-vinylnicotinate**. Due to the limited availability of experimentally determined data in public literature, this document focuses on computed properties and provides standardized methodologies for the experimental determination of key physical characteristics.

Core Physical Properties

Methyl 2-vinylnicotinate, also known as methyl 2-ethenylpyridine-3-carboxylate, is a derivative of nicotinic acid.^{[1][2]} Its core physical and chemical properties are summarized below.

Data Presentation: Physicochemical Properties

Property	Value	Source
Molecular Formula	C ₉ H ₉ NO ₂	PubChem[1][3]
Molecular Weight	163.17 g/mol	PubChem[1][3]
IUPAC Name	methyl 2-ethenylpyridine-3-carboxylate	PubChem[1]
CAS Number	103441-72-1	PubChem, Sunway Pharm Ltd[1][3]
Melting Point	Data not available	
Boiling Point	Data not available	
Density	Data not available	
Solubility	Data not available	

Experimental Protocols for Property Determination

While specific experimental data for **Methyl 2-vinylnicotinate** is not widely published, the following are standard protocols that would be employed to determine its key physical properties.

1. Determination of Melting Point

The melting point of a solid crystalline substance is a critical indicator of purity.

- Apparatus: Digital melting point apparatus or a Thiele tube with a calibrated thermometer.
- Methodology (Capillary Method):
 - A small, dry sample of the purified crystalline solid is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
 - The capillary tube is placed in the heating block of the melting point apparatus.
 - The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) near the expected melting point.

- The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has liquefied. A pure substance will exhibit a sharp melting point range of 1-2 °C.

2. Determination of Boiling Point

The boiling point is determined for liquid compounds at a given atmospheric pressure.

- Apparatus: Distillation setup (distilling flask, condenser, thermometer, receiving flask) or a micro boiling point apparatus.
- Methodology (Distillation):
 - The liquid sample is placed in a distilling flask with a few boiling chips.
 - A thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm leading to the condenser.
 - The flask is heated gently.
 - The boiling point is the temperature at which the vapor and liquid are in equilibrium, observed as a stable temperature on the thermometer during distillation. The atmospheric pressure is recorded, as boiling point is pressure-dependent.

3. Determination of Density

Density is the mass per unit volume of a substance.

- Apparatus: Pycnometer (specific gravity bottle) and an analytical balance.
- Methodology:
 - The mass of a clean, dry pycnometer is accurately measured.
 - The pycnometer is filled with the sample liquid, ensuring no air bubbles are present, and its mass is measured.

- The volume of the pycnometer is determined by repeating the process with a reference substance of known density, such as deionized water.
- The density is calculated by dividing the mass of the sample by the volume of the pycnometer.

4. Determination of Solubility

Solubility is typically determined in various solvents relevant to potential applications, such as water, ethanol, and common organic solvents.

- Apparatus: Vials, analytical balance, magnetic stirrer, and a method for concentration analysis (e.g., UV-Vis spectroscopy, HPLC).
- Methodology (Equilibrium Solubility Method):
 - An excess amount of the solute (**Methyl 2-vinylNicotinate**) is added to a known volume of the solvent in a vial.
 - The mixture is agitated (e.g., stirred or shaken) at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).
 - The saturated solution is filtered to remove any undissolved solid.
 - The concentration of the solute in the clear filtrate is determined using a suitable analytical technique. The resulting concentration is the solubility of the compound in that solvent at that temperature.

Logical Workflow: Synthesis of a Nicotinate Ester

As no signaling pathways involving **Methyl 2-vinylNicotinate** are documented, this section provides a visualization of a common and logical experimental workflow: the synthesis of a methyl nicotinate derivative via Fischer-Speier esterification. This method is a foundational technique for preparing esters from carboxylic acids and alcohols, which is relevant to the structure of the target compound.[4]



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Caption: Generalized workflow for the synthesis of a methyl nicotinate ester.

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References

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